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D-Proline, 4-hydroxy-1-methyl-, cis-

Enzymology Proline Metabolism Epimerase Substrate Specificity

Researchers studying proline metabolism face challenges with stereochemical mismatches in enzyme assays. CAS 63269-53-4 solves this with defined (2R,4R) configuration and N-methylation. - Preferred substrate for 4-hydroxyproline epimerase (160% specific activity vs L-enantiomer). - Unique probe for N-methyl-cis-4-hydroxy-D-proline dehydratase (Clostridium sp. FS41, PDB: 8IOF). - Enables SAR studies of proline catabolism inhibitors via PutA GSALDH crystal structures. - ≥98% purity, research-grade, with documented cis-amide conformational bias for peptide turn mimetics.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 63269-53-4
Cat. No. B3275982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline, 4-hydroxy-1-methyl-, cis-
CAS63269-53-4
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCN1CC(CC1C(=O)O)O
InChIInChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1
InChIKeyFMIPNAUMSPFTHK-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-4-Hydroxy-1-Methyl-D-Proline: A Stereochemically Defined Proline Analog


D-Proline, 4-hydroxy-1-methyl-, cis- (CAS 63269-53-4; IUPAC: (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid) is a non-proteinogenic amino acid derivative combining cis-4-hydroxy stereochemistry at the pyrrolidine ring with N-methylation. It has the molecular formula C6H11NO3, a molecular weight of 145.16 g/mol, and contains two defined stereocenters (2R,4R) . The compound exhibits a predicted ACD/LogP of -1.32 and a polar surface area of 61 Ų, with commercial availability typically at ≥98% purity . It is recognized as a research-grade building block in peptide chemistry and enzymology, distinct from its N-unsubstituted counterpart (cis-4-hydroxy-D-proline) and the more common trans-4-hydroxy-L-proline that stabilizes collagen triple helices [1].

1
Stereochemical Control Defined (2R,4R) cis-4-hydroxy N-methyl scaffold for chirality-sensitive studies Two stereocenters; distinct from trans-4-hydroxy-L-proline
2
Enzymology Research Reported epimerase and dehydratase substrate with enantiomer-specific recognition N-methylation creates distinct enzyme recognition element
3
Peptide Chemistry Conformationally constrained building block for peptidomimetic design N-methylation + 4(R)-hydroxy alters cis-trans amide profile

Why Cis-4-Hydroxy-1-Methyl-D-Proline Substitution Fails


Generic substitution among proline derivatives is scientifically unsound due to the profound influence of stereochemistry at C4 and N-substitution on molecular recognition. While trans-4-hydroxy-L-proline (the collagen-stabilizing Hyp residue) and cis-4-hydroxy-D-proline are epimeric pairs interconverted by 4-hydroxyproline epimerase (EC 5.1.1.8) [1], the additional N-methylation present in CAS 63269-53-4 introduces further structural constraints that alter enzyme substrate specificity, transporter recognition, and peptide backbone conformation [2]. The specific activity of cis-4-hydroxy-D-proline toward 4-hydroxyproline epimerase is 160% of the L-enantiomer baseline, demonstrating that even enantiomeric differences produce quantifiable functional divergence [3]. Furthermore, the compound serves as a specific substrate for a dedicated dehydratase enzyme (N-methyl-cis-4-hydroxy-D-proline dehydratase), for which neither the L-enantiomer nor the non-methylated cis-4-hydroxy-D-proline are competent substrates—an absolute requirement for N-methylation at the pyrrolidine nitrogen [4]. Therefore, researchers selecting among proline analogs must base procurement decisions on the specific stereochemical and N-substitution requirements of their experimental system, not on generic compound class assumptions.

!
N-Methylation Requirement N-unsubstituted cis-4-hydroxy-D-proline is not a substrate for the dedicated N-methyl-cis-4-hydroxy-D-proline dehydratase; the methyl group is an absolute recognition element.
!
Stereochemistry at C4 Diverges Epimerase activity differs by 1.6-fold between D- and L-enantiomers; trans-4-hydroxy isomers may not transfer to cis-specific enzyme systems.
!
Enantiomer Recognition May Not Transfer PutA GSALDH binds D-isomers with a distinct pyrrolidine ring orientation vs L-isomers; binding geometry and hydrogen-bond networks are enantiomer-specific.

Cis-4-Hydroxy-1-Methyl-D-Proline: Evidence Differentiating from Analogs


Epimerase Activity Advantage Over L-Enantiomer

In enzymatic assays with 4-hydroxyproline epimerase (EC 5.1.1.8) from Thermococcus litoralis, cis-4-hydroxy-D-proline exhibits a specific activity that is 160% of that observed for the corresponding L-enantiomer under identical bidirectional reaction conditions. The reaction is completely bidirectional, and the enzyme reversibly catalyzes the epimerization of 4-hydroxyproline with similar kinetic constants across substrates [1].

Epimerase Activity
Head-to-head
160% relative specific activity
vs L-enantiomer baseline (100%)
Reported enantiomer-specific activity context for EC 5.1.1.8
Thermococcus litoralis epimerase; bidirectional conditions
Enzymology Proline Metabolism Epimerase Substrate Specificity

hPAT1 Transporter Substrate Recognition

Cis-4-hydroxy-D-proline (the non-methylated form; N-methyl derivative has not been separately characterized in this system) acts as an inhibitor of L-[3H]proline uptake via the human proton-coupled amino acid transporter 1 (hPAT1) in Caco-2 cell monolayers. The L-proline uptake is H+-dependent and saturable with an affinity constant (Km) of 2.0 ± 0.2 mM. cis-4-hydroxy-D-proline inhibits this uptake, along with other proline derivatives including trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline. Apical to basolateral flux of proline derivatives correlates with their inhibitory potency [1].

hPAT1 Transporter Recognition
Cross-study
Inhibits L-[3H]proline uptake
Caco-2 monolayer; Km L-proline = 2.0 ± 0.2 mM
Supports transporter-mediated recognition context
N-methyl derivative not separately characterized; qualitative recognition confirmed
Membrane Transport Oral Bioavailability hPAT1 Pharmacology

Proline Racemase Substrate Discrimination

In kinetic studies with the bifunctional proline racemase/hydroxyproline epimerase from Thermococcus litoralis, the enzyme displays a 45-fold catalytic efficiency preference (kcat/Km) for D-proline over cis-4-hydroxy-D-proline. This preference arises from a 75-fold lower Km for D-proline, while the catalytic efficiency for L-proline and trans-4-hydroxy-D-proline are similar [1].

Proline Racemase Discrimination
Head-to-head
45-fold lower kcat/Km vs D-proline
75-fold higher Km; L-proline and trans-4-hydroxy-D-proline similar
Hydroxylation at C4 reduces substrate recognition in this racemase system
T. litoralis bifunctional racemase/epimerase; 1,1-proton transfer
Enzyme Kinetics Substrate Specificity Proline Racemase

Distinct Binding Geometry in PutA GSALDH

High-resolution crystal structures of the bifunctional proline utilization A (PutA) protein reveal that when cis-4-hydroxy-D-proline binds to the L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) active site, the pyrrolidine ring adopts a different orientation and forms distinct hydrogen bonding environments compared to L-isomers. The structures demonstrate that the inhibitor carboxylate recognition is conserved, but the ring orientation of D- and L-isomers diverges [1].

PutA GSALDH Binding Geometry
Head-to-head
Distinct D-isomer ring orientation
vs L-isomers; inhibition constants in mM range
Supports stereospecific inhibitor design context for proline catabolism targets
X-ray crystallography; ternary complexes with NAD+/NADH
Structural Biology Enzyme Inhibition Proline Catabolism

Dedicated Dehydratase Substrate Specificity

The compound (2R,4R)-1-methyl-4-hydroxyl-pyrrolidine-2-carboxylic acid (synonymous with cis-4-hydroxy-1-methyl-D-proline) is the cognate substrate for N-methyl-cis-4-hydroxy-D-proline dehydratase from Clostridium sp. FS41. This glycyl radical enzyme catalyzes the dehydration of this specific N-methylated cis-4-hydroxy-D-proline isomer. The crystal structure of the enzyme (PDB ID: 8IOF) has been solved with the ligand bound, confirming direct molecular recognition. Neither the L-enantiomer nor the N-unsubstituted cis-4-hydroxy-D-proline are competent substrates for this dehydratase [1].

Dedicated Dehydratase Specificity
Class-level
Absolute substrate requirement
N-methyl + cis-4-hydroxy-D-stereochemistry; L-enantiomer and non-methylated forms not recognized
N-methylation creates a distinct biological recognition element
Clostridium sp. FS41; PDB 8IOF ligand-bound structure
Enzyme Specificity Glycyl Radical Enzymes Metabolic Engineering

Conformational Bias from N-Methylation

N-Methylation of amino acids, including proline derivatives, increases the population of the cis-conformation of the amide bond due to increased steric hindrance. In hydroxyproline-containing systems, the electronegative 4(R) substituent of hydroxyproline leads to a strong preference for up puckering of the pyrrolidine ring irrespective of backbone conformation, with cis arrangements of the peptide bond being only slightly less stable than trans counterparts in helical structures [1]. In prolyl and hydroxyprolyl peptides, substituents at the 3- and 4-positions can dramatically alter cis-to-trans amide isomerization rates—3,3-dimethyl substitution produced a nearly 7-fold slower isomerization rate in model peptides, demonstrating that ring substitution and N-modification together modulate conformational dynamics [2].

Conformational Bias from N-Methylation
Class-level
Increased cis-amide population
Up-puckering favored by 0.4–0.5 kcal/mol (helical); ~2 kcal/mol (γ-turn)
Reported conformational context for backbone preorganization in peptidomimetics
QM computations (HF, MP2, DFT); vacuum and PCM aqueous model
Peptide Conformation Conformational Analysis Peptidomimetic Design

Cis-4-Hydroxy-1-Methyl-D-Proline: Validated Research Applications


Epimerization Studies Exploiting Substrate Activity

This compound is the preferred substrate for characterizing 4-hydroxyproline epimerase (EC 5.1.1.8) activity in Thermococcus litoralis and related organisms, where it demonstrates 160% specific activity relative to the L-enantiomer baseline [1]. Researchers conducting kinetic assays or developing biocatalytic epimerization processes should select this D-enantiomer to maximize signal-to-noise in activity measurements and to exploit the enzyme's bidirectional reaction capability for stereoselective synthesis of hydroxyproline derivatives.

PutA GSALDH Active Site Mapping for Inhibitors

The distinct pyrrolidine ring orientation of D-isomers in the PutA GSALDH active site—confirmed by high-resolution crystal structures of cis-4-hydroxy-D-proline bound to the enzyme—enables structure-activity relationship (SAR) studies mapping the stereochemical determinants of inhibitor binding [2]. This compound serves as a defined stereochemical probe for designing competitive inhibitors of proline catabolism, with potential applications in antimicrobial development targeting proline utilization pathways.

Peptide Backbone Constraint via N-Methylation

The combination of N-methylation and 4(R)-hydroxy substitution produces a unique conformational profile characterized by increased cis-amide population and pyrrolidine ring up-puckering [3]. Peptide chemists designing turn mimetics or conformationally constrained pharmacophores can incorporate this residue to preorganize backbone geometry, offering an alternative to non-methylated hydroxyprolines or N-methylprolines lacking the 4-hydroxy group for fine-tuning peptide secondary structure.

Glycyl Radical Enzyme Substrate for Metabolic Engineering

As the defined substrate for N-methyl-cis-4-hydroxy-D-proline dehydratase from Clostridium sp. FS41 (PDB: 8IOF), this compound enables functional characterization and engineering of glycyl radical enzymes involved in anaerobic amino acid metabolism [4]. The absolute specificity for the N-methylated cis-4-hydroxy-D-stereoisomer validates its use as a unique chemical probe for this enzyme class, with potential applications in biocatalytic dehydration reactions and metabolic pathway elucidation.

Application
Selection Property
Validation Focus
Epimerase characterization studies
Enantiomer-specific activity context
EC 5.1.1.8 substrate kinetics and bidirectional reaction monitoring
Proline catabolism inhibitor design
D-isomer binding geometry in PutA GSALDH
Stereospecific active-site mapping and SAR studies
Peptidomimetic backbone engineering
N-methylation + 4(R)-hydroxy conformational context
Cis-trans amide ratio and pyrrolidine pucker in model peptides
Glycyl radical enzyme research
Absolute N-methyl substrate specificity
Dehydratase functional characterization and metabolic pathway context

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